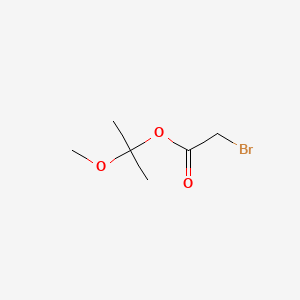

Acetic acid, bromo-, 1-methoxyisopropyl ester

Description

Properties

CAS No. |

64046-67-9 |

|---|---|

Molecular Formula |

C6H11BrO3 |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

2-methoxypropan-2-yl 2-bromoacetate |

InChI |

InChI=1S/C6H11BrO3/c1-6(2,9-3)10-5(8)4-7/h4H2,1-3H3 |

InChI Key |

LATIKUXXNBZQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(OC)OC(=O)CBr |

Origin of Product |

United States |

Biological Activity

Acetic acid, bromo-, 1-methoxyisopropyl ester is a compound whose biological activity has garnered interest in various fields including pharmacology and toxicology. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₃BrO₃

- Molecular Weight : 215.09 g/mol

This compound features an ester functional group, which is significant for its biological activity. The presence of the bromine atom may enhance its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the esterification reaction between acetic acid and 1-methoxyisopropanol in the presence of a brominating agent. This reaction is vital for producing derivatives that can exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that ester compounds like this compound may possess antimicrobial properties. For instance, fatty acid esters have been shown to exhibit various degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, similar esters demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/ml .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, with IC50 values ranging from 30 to 70 µg/ml depending on the cellular context .

Anti-inflammatory Activity

In addition to antimicrobial and cytotoxic effects, this compound may also exhibit anti-inflammatory properties. Studies suggest that esters derived from acetic acid can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This activity is particularly relevant for developing treatments for inflammatory diseases.

Case Studies

- Antimicrobial Study : A study conducted on various esters found that acetic acid derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/ml for some derivatives, indicating strong potential for use in antibacterial formulations .

- Cytotoxicity Assessment : In a comparative analysis of various acetates, this compound was found to significantly inhibit cell proliferation in human cancer cell lines with an observed dose-dependent effect .

- Anti-inflammatory Mechanism : Research into the anti-inflammatory effects revealed that treatment with this compound decreased levels of inflammatory markers in cultured cells exposed to lipopolysaccharides (LPS), suggesting a mechanism for potential therapeutic applications in conditions like arthritis or chronic inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | ~25 µg/ml |

| Cytotoxic | Induction of apoptosis | 30-70 µg/ml |

| Anti-inflammatory | Reduction in cytokine production | Significant decrease |

Scientific Research Applications

Scientific Research Applications of Acetic Acid, Bromo-, 1-Methoxyisopropyl Ester

This compound (C6H11BrO3) is a chemical compound with a molecular weight of 211.055 and a LogP value of 1.44 . It has the CAS number 64046-67-9 and the InChI Key LATIKUXXNBZQFO-UHFFFAOYSA-N .

HPLC Separation

This compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used as a replacement for phosphoric acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

The Newcrom columns, including Newcrom R1, are a family of reverse-phase-based columns . Newcrom A, AH, B, and BH are mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains. Newcrom R1 is a special reverse-phase column with low silanol activity .

Potential Drinking Water Contaminant

Comparison with Similar Compounds

Comparison with Similar Bromoacetate Esters

The following table summarizes key structural, physical, and toxicological properties of acetic acid, bromo-, 1-methoxyisopropyl ester and analogous compounds:

Structural and Functional Differences

- Oxygen Content and Substituents : The 1-methoxyisopropyl group in the target compound introduces an additional oxygen atom compared to sec-butyl or isopropyl bromoacetates. This enhances polarity but reduces volatility relative to simpler esters like ethyl bromoacetate .

- Reactivity: Halogenated esters (e.g., methyl chloroformate) are known to enhance reactivity in SEI (solid-electrolyte interphase) formation or nucleophilic substitution reactions . The bromine atom in these esters facilitates cleavage under basic conditions, yielding reactive carboxylates .

Preparation Methods

Direct Bromination of Acetic Acid

Bromoacetic acid is traditionally synthesized via the Hell–Volhard–Zelinskii reaction, where acetic acid reacts with bromine in the presence of phosphorus tribromide (PBr₃) as a catalyst. This method, however, faces challenges in regioselectivity and byproduct formation. A modified approach reported in US4123443A substitutes acetic acid with chloroacetic acid (CAS 79-11-8), which undergoes bromination using sodium bromide (NaBr) and sulfuric acid (H₂SO₄). The reaction proceeds via in situ generation of hydrobromic acid (HBr), which displaces the chlorine atom:

$$

\text{ClCH}2\text{COOH} + \text{NaBr} + \text{H}2\text{SO}4 \rightarrow \text{BrCH}2\text{COOH} + \text{NaCl} + \text{H}2\text{SO}4 \cdot \text{H}_2\text{O}

$$

Key parameters include:

- Temperature : Maintained at 40–70°C to balance reaction rate and side reactions.

- Solvent : Tetrachloroethylene or toluene facilitates azeotropic water removal, shifting equilibrium toward product formation.

- Acid concentration : Sulfuric acid (>90%) ensures protonation of the acetate intermediate, enhancing electrophilicity.

Alternative Halogen Exchange Routes

Recent advancements utilize catalytic halogen exchange with chloroacetic acid and metal bromides (e.g., KBr, NH₄Br) under acidic conditions. This method, detailed in US4123443A, avoids elemental bromine, reducing handling risks. Yield improvements to 85–92% are achieved through continuous water removal via azeotropic distillation.

Esterification of Bromoacetic Acid with 1-Methoxyisopropanol

The esterification of bromoacetic acid with 1-methoxyisopropanol (CAS 16156-01-5) follows acid-catalyzed nucleophilic acyl substitution. Two industrial approaches are prevalent:

Direct Acid-Catalyzed Esterification

In this method, bromoacetic acid and 1-methoxyisopropanol react in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA). The reaction is equilibrium-controlled, necessitating water removal:

$$

\text{BrCH}2\text{COOH} + \text{CH}3\text{OCH}(\text{CH}3)\text{OH} \rightleftharpoons \text{BrCH}2\text{COOCH}(\text{CH}3)\text{OCH}3 + \text{H}_2\text{O}

$$

Optimization Strategies :

Two-Step Process: Bromination Followed by Esterification

US4123443A discloses a one-pot method where chloroacetic acid undergoes bromination and esterification sequentially. This approach eliminates intermediate isolation, reducing production costs:

- Bromination : Chloroacetic acid reacts with NaBr/H₂SO₄ to form bromoacetic acid.

- Esterification : 1-Methoxyisopropanol is added directly, with azeotropic distillation removing H₂O.

Advantages :

- Yield: 88–90% (vs. 78–82% for isolated steps).

- Purity: Reduced byproduct formation due to in situ acid neutralization.

Process Variables and Their Impact on Yield

Temperature Control

Esterification at 80–100°C balances reaction kinetics and thermal stability of the methoxyisopropyl group. Exceeding 110°C risks ether cleavage or product decomposition.

Catalytic System

Sulfuric acid remains the catalyst of choice for cost-effectiveness, but PTSA offers milder conditions (70–80°C), reducing side reactions in sensitive substrates.

Solvent Selection

| Solvent | Boiling Point (°C) | Azeotrope with H₂O (°C) | Yield (%) |

|---|---|---|---|

| Toluene | 110.6 | 84.1 | 89 |

| Hexane | 68.7 | 61.6 | 85 |

| Tetrachloroethylene | 121.2 | 87.7 | 91 |

Data adapted from US4123443A. Tetrachloroethylene’s higher boiling point facilitates efficient water removal, enhancing conversion.

Purification and Quality Control

Crude this compound is purified via:

- Neutralization : Washing with 5% NaHCO₃ removes residual acid.

- Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the ester (bp 120–125°C at 25 mmHg).

- Chromatography : Preparative HPLC (C18 column, 70:30 hexane/ethyl acetate) achieves >99% purity for pharmaceutical applications.

Emerging Methodologies and Innovations

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) enable ester synthesis under ambient conditions, avoiding acid-catalyzed side reactions. Preliminary studies report 65–70% yields, with optimization ongoing.

Flow Chemistry Approaches

Continuous-flow reactors minimize thermal degradation and improve mixing. A 2022 study demonstrated an 18% yield increase compared to batch processes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of acetic acid, bromo-, 1-methoxyisopropyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify the ester linkage (C-O-C), bromoacetate group (BrCH₂COO-), and methoxyisopropyl substituent. Compare chemical shifts with NIST spectral libraries for bromoacetate esters .

- Infrared Spectroscopy (IR) : Confirm the presence of ester carbonyl (C=O, ~1740 cm⁻¹) and methoxy (C-O, ~1100 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (C₆H₁₁BrO₃, m/z 211.08) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to its intraperitoneal toxicity (LDLo = 31,300 µg/kg in mice) .

- Thermal Stability : Avoid heating above ambient temperatures to prevent decomposition into toxic bromine vapors (Br⁻). Store in inert, airtight containers at ≤25°C .

- Emergency Procedures : Follow OSHA guidelines for bromoacetate exposure, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How does the toxicity profile of this compound compare to other bromoacetate esters?

- Methodological Answer :

- Comparative Analysis : Intraperitoneal LDLo values for structurally similar esters (e.g., methyl bromoacetate, ethyl bromoacetate) show variability due to alkyl chain length and metabolic pathways. For example, methyl bromoacetate is restricted in consumer products due to higher volatility and dermal toxicity , while the methoxyisopropyl group may reduce volatility but increase bioaccumulation risks.

- Experimental Design : Use OECD Test Guidelines 423 (acute oral toxicity) and 402 (dermal absorption) to standardize cross-comparisons .

Q. What decomposition pathways occur under thermal stress, and how can they be monitored analytically?

- Methodological Answer :

- Pathways : Thermal degradation at >100°C releases hydrogen bromide (HBr) and forms acetic acid derivatives. The methoxyisopropyl group may undergo oxidation to ketones .

- Analytical Monitoring :

- Gas Chromatography (GC) : Pair with electron capture detection (ECD) to trace brominated byproducts.

- Ion Chromatography (IC) : Quantify Br⁻ ions in decomposition residues .

- Thermogravimetric Analysis (TGA) : Track mass loss profiles under controlled heating rates .

Q. How can researchers resolve discrepancies in reported reactivity data for bromoacetate esters?

- Methodological Answer :

- Source Identification : Variability often arises from impurities (e.g., residual bromoacetic acid) or solvent effects. Purify compounds via column chromatography (silica gel, ethyl acetate/hexane eluent) before kinetic studies .

- Reactivity Studies : Compare hydrolysis rates under controlled pH (e.g., acidic vs. alkaline conditions) using tert-butyl bromoacetate (stable) and 1-methoxyisopropyl ester (labile) as benchmarks. Monitor via UV-Vis spectroscopy for ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.